Probarbital sodium, also known as sodium 5-ethyl-5-isopropylbarbiturate, is a member of the barbiturate family of drugs. Barbiturates are central nervous system depressants that have historically been used for their sedative and anesthetic properties. Probarbital sodium is classified as a short-acting barbiturate, primarily utilized in medical settings for sedation and as an anticonvulsant.
Probarbital sodium is synthesized from barbituric acid, which can be derived from urea and malonic acid through a multi-step process. The compound is often produced in pharmaceutical laboratories and is subject to strict regulatory control due to its potential for abuse and dependence.
Probarbital sodium falls under the category of sedative-hypnotics. It is classified as a Schedule IV controlled substance in many jurisdictions, indicating a lower potential for abuse compared to other barbiturates.
The synthesis of probarbital sodium typically involves the reaction of barbituric acid with ethyl and isopropyl groups. The process can be summarized in the following steps:
The synthesis requires precise control of temperature and pH, as well as purification steps such as recrystallization to ensure the purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Probarbital sodium has a complex molecular structure characterized by its barbituric acid backbone with ethyl and isopropyl substituents. The chemical formula is , and its molecular weight is approximately 210.21 g/mol.
Probarbital sodium can undergo various chemical reactions typical of barbiturates:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents. For example, hydrolysis rates can increase significantly in acidic conditions .
Probarbital sodium exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors in the brain. This action increases inhibitory neurotransmission, leading to sedation, anxiolysis, and anticonvulsant effects.
Probarbital sodium is primarily used in clinical settings for:
Probarbital sodium is the sodium salt of 5-ethyl-5-(propan-2-yl)-1,3-diazinane-2,4,6-trione. Its systematic IUPAC name is sodium 5-ethyl-5-isopropyl-2,4,6-trioxo-1,3-diazinane-1-ide. The compound has two primary CAS Registry numbers:
The molecular formula for the free acid is C₉H₁₄N₂O₃, while the sodium salt is C₉H₁₃N₂NaO₃ (molecular weight: 222.22 g/mol) [4]. Synonyms include Ipral sodium, Sodium probarbital, and Vasalgin [6].
Probarbital sodium belongs to the 5,5-disubstituted barbiturate class, derived from barbituric acid (1,3-diazinane-2,4,6-trione). Its core structure retains the pyrimidinetrione ring but features ethyl and isopropyl substituents at the C5 position. This distinguishes it from:
Table 1: Structural Comparison of Key Barbiturates [3] [5] [7]
Compound | C5 Substituents | Molecular Formula | Key Feature |
---|---|---|---|
Barbituric acid | H, H | C₄H₄N₂O₃ | Parent structure; pharmacologically inactive |
Probarbital | Ethyl, Isopropyl | C₉H₁₄N₂O₃ | Branched alkyl groups enhance lipophilicity |
Barbital | Ethyl, Ethyl | C₈H₁₂N₂O₃ | First clinically used barbiturate |
Phenobarbital | Ethyl, Phenyl | C₁₂H₁₂N₂O₃ | Aromatic group alters metabolism |
The isopropyl group in probarbital introduces steric bulk and increases lipophilicity (LogP ≈ 0.97) compared to barbituric acid (LogP ≈ -0.89) [6] [7]. This impacts solubility and crystallinity, as discussed in Section 1.2.2.
The synthesis of probarbital free acid follows the classic malonic ester route common to barbiturates:1. Alkylation of Diethyl Malonate:- Diethyl malonate undergoes sequential alkylation with ethyl bromide and isopropyl bromide under alkaline conditions (e.g., sodium ethoxide).- This yields diethyl (ethyl-isopropyl)malonate [7].2. Condensation with Urea:- The alkylated malonate reacts with urea in anhydrous ethanol, catalyzed by sodium ethoxide.- Cyclization forms 5-ethyl-5-isopropylbarbituric acid [7].3. Salt Formation:- The free acid is treated with sodium hydroxide to form probarbital sodium [4].
Critical Notes:
Stability:Probarbital sodium hydrolyzes in aqueous solutions, reverting to the free acid and subsequent degradation products (e.g., barbituric acid derivatives). Hydrolysis accelerates under acidic conditions or high temperatures [6]. In alkaline buffers (pH > 9), it forms stable solutions suitable for injections.
Solubility:The sodium salt dramatically enhances water solubility (>100 mg/mL) compared to the free acid (0.01 M) [6]. This property is critical for parenteral formulations. Solubility in organic solvents is limited:
Crystallographic Analysis:While single-crystal X-ray data for probarbital sodium is limited in the search results, barbiturates exhibit complex polymorphism. Barbital (a structural analog) has six known polymorphs with distinct hydrogen-bonding networks [5]. Key crystallographic features of probarbital sodium inferred from analogs include:
Table 2: Physicochemical Properties of Probarbital Sodium [4] [5] [6]
Property | Value/Description | Method/Notes |
---|---|---|
Melting Point | 203°C (free acid) | Capillary method |
pKa | ~7.9 (free acid) | Estimated from barbiturate structure |
Solubility (H₂O) | >100 mg/mL (sodium salt); 0.01 M (free acid) | Pharmacopeial titration |
Crystal System | Monoclinic (hypothetical based on barbital data) | Polymorph-dependent |
Hydrogen Bonding | R₂²(8) dimer motif (expected) | FTIR confirms C=O and N–H stretches |
Techniques for Characterization:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: